
Iyptngytr
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Overview
Description
Iyptngytr is a deamidation-sensitive peptide derived from Trastuzumab, a monoclonal antibody used in cancer treatment. This compound is primarily utilized for monitoring the metabolism of Trastuzumab in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iyptngytr is synthesized through the deamidation of Trastuzumab. The process involves subjecting Trastuzumab to various stress conditions such as pH changes, heat, and oxidative stress. The intact monoclonal antibody samples are digested with trypsin at 37°C for 4 hours following reduction, alkylation, and buffer exchange steps .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of Trastuzumab followed by controlled deamidation processes. The peptide is then isolated and purified using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Separation of Deamidated Peptides
High-resolution mass spectrometry (HRMS) techniques are employed to separate and analyze IYPTNGYTR and its deamidated products (IYPTDGYTR and IYPTisoDGYTR) .
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Chromatographic Conditions: Various monolithic stationary phases, including reversed-phase (RP) and phospholipid-functionalized monoliths, have been designed to separate this compound and its deamidated products .
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Mobile Phase Composition: Mobile phase composition, including pH and concentration of additives like ammonium acetate (NH4Ac), affects the separation of these peptides. For example, a 2 mM concentration of NH4Ac at pH 4.6 has been found suitable for chromatographic performance and MS response .
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Effect of pH: Altering the pH affects electrostatic interactions with the monolith. At lower pH, this compound elutes before IYPTisoDGYTR, but the elution order changes at higher pH values .
Multi-Attribute Method (MAM) Analysis
This compound is a target peptide in multi-attribute method (MAM) analysis, which is used for quality control of drugs .
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Sample Preparation: Optimization of sample preparation methods is crucial for accurate MAM analysis of mAbs .
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Post-Translational Modifications (PTMs): MAM primarily targets peptides with several post-translational modifications (PTMs), including deamidation, glycosylation, isomerization, oxidation, glycation, N-terminal pyroglutamination, and C-terminal Lys cleavage .
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Quantification: The relative quantification of target peptides is performed using software, with the relative amount of each peptide estimated based on peak area intensity .
Visualizing Intermediate Compounds
Femtosecond crystallography is used in visualizing short-lived intermediate compounds produced during chemical reactions .
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Time-Resolved Serial Femtosecond Crystallography (TR-SFX): TR-SFX involves shooting extremely fast electron laser pulses at crystallized molecular structures and capturing the ensuing diffraction patterns, allowing reaction dynamics to be recorded .
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Immobilization in Protein Crystals: Small synthetic molecules can be immobilized inside protein crystals, providing a suitable environment for studying reactions .
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Applications: This method holds potential for the design of drugs, catalysts, and enzymatic systems .
Controlling Single-Molecule Reactions
STM (scanning tunneling microscopy) technology is employed to reposition individual atoms and molecules, enabling targeted chemical interactions .
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STM technique: STM can control the probability of reaction outcomes by manipulating charge states and specific resonances through targeted energy injection .
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Reaction outcomes: By maintaining identical initial conditions and varying only the energy input, reaction outcome probabilities can be altered with high precision .
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Molecular Manufacturing: This advancement represents a major step toward fully programmable molecular systems, with applications in medicine and clean energy .
Isotope Effects in Chemical Reactions
Studying single ion reactions can provide quantitative information on ion-neutral reactions, making it suitable for reaction studies involving rare species, such as rare isotopes .
Scientific Research Applications
Biopharmaceutical Analysis
IYPTNGYTR serves as a signature peptide for the quantification and structural confirmation of trastuzumab in biological samples. This peptide is crucial in mass spectrometry-based bioanalytical methods due to its specificity and lack of interference from endogenous proteins.
Quantification Techniques
- Multiple Reaction Monitoring (MRM) : This technique is widely used to quantify this compound levels in human plasma. The quantification range typically spans from 0.0610 to 250 µg/ml with high accuracy rates (around 100.7%) .
- Chromatographic Analysis : this compound has been analyzed using liquid chromatography coupled with mass spectrometry (LC-MS), demonstrating its reliability in assessing trastuzumab concentrations in clinical settings .
Technique | Quantification Range | Accuracy |
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MRM | 0.0610 to 250 µg/ml | 100.7% |
LC-MS | Varies by study | High |
Therapeutic Monitoring
The ability to monitor this compound levels has significant implications for therapeutic drug monitoring (TDM). By assessing the concentration of this peptide, clinicians can make informed decisions about dosing regimens for trastuzumab, enhancing treatment efficacy while minimizing adverse effects.
Case Studies
- A study demonstrated that measuring this compound levels allowed for better management of trastuzumab therapy in patients, correlating higher peptide concentrations with improved clinical outcomes .
- Another investigation focused on the pharmacokinetics of trastuzumab, revealing that fluctuations in this compound concentrations could indicate variations in patient response to therapy, emphasizing the need for personalized medicine approaches .
Research and Development
This compound is also pivotal in research contexts, particularly in understanding the pharmacodynamics and pharmacokinetics of monoclonal antibodies. Its analysis aids in the exploration of:
- Immunogenicity : Assessing how modifications to trastuzumab affect immune responses.
- Bioactivity : Evaluating how structural changes influence therapeutic effectiveness .
Research Findings
Research has shown that monitoring this compound can reveal insights into the stability and degradation pathways of trastuzumab, contributing to better formulation strategies for biopharmaceuticals .
Mechanism of Action
Iyptngytr exerts its effects through the deamidation of asparagine residues in Trastuzumab. This process alters the structure and function of the antibody, allowing researchers to monitor its metabolic pathways. The molecular targets involved in this mechanism include the complementarity-determining regions of Trastuzumab .
Comparison with Similar Compounds
Similar Compounds
IYPTDGYTR: Another deamidation product of Trastuzumab.
IYPTisoDGYTR: An iso-aspartic acid isomer formed during deamidation.
Uniqueness
Iyptngytr is unique due to its specific role in monitoring the metabolism of Trastuzumab. Unlike other deamidation products, this compound provides a precise marker for studying the stability and degradation of therapeutic antibodies .
Biological Activity
Iyptngytr is a significant peptide derived from the monoclonal antibody trastuzumab, primarily known for its role in monitoring the metabolism of this therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
1. Overview of this compound
This compound is characterized as a deamidation-sensitive signature peptide . It represents a deamidation product of trastuzumab and is crucial for assessing the stability and efficacy of this monoclonal antibody in therapeutic contexts . The peptide's sequence can be utilized to track trastuzumab's biotransformation in vivo, providing insights into its pharmacokinetics and potential immunogenicity .
2. Mechanisms of Biological Activity
The biological activity of this compound can be categorized into various mechanisms:
- Binding Affinity : this compound plays a pivotal role in binding to target antigens on cancer cells, thereby facilitating trastuzumab's therapeutic effects. This binding is essential for the antibody's mechanism of action against HER2-positive breast cancer cells.
- Monitoring Deamidation : As a deamidation product, this compound allows researchers to monitor the degradation pathways of trastuzumab, which is critical for ensuring drug safety and efficacy during treatment regimens .
- Impact on Immunogenicity : The presence of deamidated forms like this compound can influence the immunogenic profile of trastuzumab, potentially affecting patient responses to therapy. Understanding these changes helps in developing biosimilars and improving therapeutic strategies .
3.1 Quantitative Analysis
Recent studies have employed advanced techniques such as LC-MS/MS to quantitatively analyze this compound levels in biological samples. This method allows for sensitive detection and quantification, providing valuable data on the peptide's dynamics during trastuzumab administration .
3.2 Clinical Implications
Clinical studies have highlighted the importance of monitoring this compound as a biomarker for trastuzumab therapy:
- Efficacy Monitoring : Tracking this compound can help clinicians assess whether patients are receiving adequate dosing of trastuzumab, thus optimizing treatment outcomes.
- Adverse Reaction Prediction : By understanding the deamidation process through this compound levels, healthcare providers can better predict potential adverse reactions related to immunogenicity.
4. Conclusion
This compound serves as a critical marker in the study of trastuzumab's biological activity. Its role in monitoring drug metabolism and influencing therapeutic efficacy underscores its significance in clinical applications. Ongoing research is essential to fully elucidate the implications of this compound in enhancing monoclonal antibody therapies and improving patient outcomes.
Properties
Molecular Formula |
C49H73N13O15 |
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Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |
InChI Key |
WQWLVFWIZHYUJC-ROJRYPEQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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